Mercury(II) bis(D-gluconate) Mercury(II) bis(D-gluconate)
Brand Name: Vulcanchem
CAS No.: 122582-67-6
VCID: VC0220667
InChI:
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 0

Mercury(II) bis(D-gluconate)

CAS No.: 122582-67-6

Cat. No.: VC0220667

Molecular Formula: C11H15N3O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Mercury(II) bis(D-gluconate) - 122582-67-6

Specification

CAS No. 122582-67-6
Molecular Formula C11H15N3O
Molecular Weight 0

Introduction

Chemical Identity and Properties

Mercury(II) bis(D-gluconate) is formed when mercury(II) ions (Hg²⁺) complex with two D-gluconate ligands. D-gluconate is the conjugate base of D-gluconic acid, a mild organic acid produced by the oxidation of glucose. The chemical formula of Mercury(II) bis(D-gluconate) is Hg(C₆H₁₁O₇)₂, which can also be written as C₁₂H₂₂HgO₁₄.

The compound appears as a white powder and exhibits toxicity when inhaled or ingested. Like many mercury compounds, it requires careful handling due to its potential health risks. The molecular structure features a central mercury(II) ion coordinated to two gluconate ligands through oxygen atoms, primarily from the carboxylate groups.

Physical and Chemical Characteristics

The physical and chemical properties of Mercury(II) bis(D-gluconate) are influenced by both the mercury center and the gluconate ligands. The compound's properties can be compared with other mercury compounds as shown in Table 1.1.

Table 1.1: Comparative Properties of Mercury Compounds

PropertyMercury(II) bis(D-gluconate)Mercury(II) ChlorideMercury(II) Nitrate
Chemical FormulaHg(C₆H₁₁O₇)₂HgCl₂Hg(NO₃)₂
Molecular WeightApproximately 650-700 g/mol271.5 g/mol324.6 g/mol
Physical AppearanceWhite powderWhite crystalline solidWhite crystalline solid
Water SolubilitySoluble7.4 g/100 mL at 20°CHighly soluble
ToxicityToxic by inhalation and ingestionHighly toxicHighly toxic

The gluconate ligands in Mercury(II) bis(D-gluconate) contribute to its water solubility, which is generally higher than many inorganic mercury salts. This enhanced solubility has implications for its bioavailability and potential environmental mobility.

Mercury-Protein Interactions

Binding Mechanisms

Mercury(II) compounds, including Mercury(II) bis(D-gluconate), can interact with various biological molecules, particularly proteins. Research has demonstrated that Mercury(II) can bind to both cysteine and histidine residues in proteins, leading to structural changes and potential denaturation .

A significant study on chymotrypsin, which lacks free cysteine thiols, revealed that Mercury(II) binding to histidine residues causes protein denaturation and aggregation . This suggests that Mercury(II) bis(D-gluconate) could interact with proteins through similar mechanisms, potentially disrupting protein structure and function.

Table 3.1: Effects of Mercury(II) on Protein Structure

ProteinMercury(II) Binding SiteEffectReference
ChymotrypsinHistidine residuesDenaturation and aggregation
HemoglobinHistidine residuesAggregation
Enzymes with free cysteine thiolsCysteine residuesInhibition of enzymatic activity

Mechanism of Mercury-Induced Protein Denaturation

The aggregation of Mercury(II)-denatured proteins can be detected through increased light scattering, measured as an increase in absorbance at low wavelengths. Research has demonstrated that Mercury(II)-induced protein precipitation increases dramatically above pH 6.5 .

Interestingly, free imidazole (which mimics the structure of histidine) can inhibit this precipitation, further implicating histidine-Mercury(II) binding in the process of protein denaturation and aggregation . This suggests that the binding of Mercury(II) bis(D-gluconate) to histidine residues in proteins could potentially disrupt protein structure and lead to aggregation.

The study also found that diethylpyrocarbonate (DEPC), which blocks histidine residues, protected chymotrypsin against Mercury(II)-induced precipitation . This further supports the role of histidine residues in Mercury(II)-protein interactions.

Biological and Environmental Implications

Toxicological Considerations

Mercury compounds, including Mercury(II) bis(D-gluconate), are generally recognized as toxic substances with effects that can vary depending on the specific form of mercury, route of exposure, and duration of exposure .

The neurological effects of mercury have been recognized since ancient times, with environmental exposure to mercury compounds becoming a concern since the 1950s . Mercury(II) compounds can cause various adverse effects, particularly on the nervous system and kidneys.

Table 4.1: Toxicological Effects of Mercury Compounds

Target SystemEffectsReference
Nervous SystemTremor, impaired vision, cognitive impairment, mood disorders
Renal SystemKidney damage, impaired function
Respiratory SystemLung inflammation, pneumonitis (at high exposure levels)
Protein StructuresDenaturation, aggregation

Biological Detoxification Mechanisms

Some bacteria have developed resistance to mercury compounds through mechanisms that include the reduction of Mercury(II) to elemental mercury (Hg⁰) by the enzyme mercuric reductase . This enzyme has been detected in various bacterial strains, including a strain of Pseudomonas sp. B50A, which demonstrated the ability to remove 86% of mercury from culture medium .

Table 4.2: Mercury Resistance in Bacterial Isolates

Bacterial StrainMercury Removal CapacityPresence of merA GeneReference
Pseudomonas sp. B50A86%Positive
Other Gram-negative isolatesVariable5 out of 8 positive

Mercuric reductase shows optimal activity at pH 8 and temperatures between 37°C and 45°C. Its activity can be influenced by various ions, with NH₄⁺, Ba²⁺, Sn²⁺, Ni²⁺, and Cd²⁺ neither inhibiting nor stimulating the enzyme activity, while Ca²⁺, Cu⁺, and K⁺ decrease its activity . These findings suggest potential biological mechanisms for detoxifying Mercury(II) compounds, including Mercury(II) bis(D-gluconate).

Analytical Detection Methods

Spectroscopic Techniques

Mercury compounds can be detected and quantified using various analytical techniques. Among these, atomic absorption spectrophotometry has been effectively used to quantify mercury removal by bacterial isolates . This method allows for sensitive detection of mercury in various samples.

Table 5.1: Analytical Methods for Mercury Detection

MethodDetection LimitApplicationReference
Atomic Absorption SpectrophotometryVariable, typically ppb rangeQuantification of mercury removal by bacteria
Cold Vapor Atomic Fluorescence SpectrometrySub-ppb rangeEnvironmental and biological samples
Inductively Coupled Plasma Mass SpectrometrySub-ppb rangeEnvironmental and biological samples

Chemical Analysis Approaches

Chemical analysis of mercury compounds, including Mercury(II) bis(D-gluconate), often involves multiple techniques to ensure accurate identification and quantification. These may include chromatographic methods, mass spectrometry, and spectroscopic techniques.

The detection of gluconate in complex samples can be accomplished using ion chromatography, as indicated in the chemical analysis of waste samples . This approach could potentially be adapted for the analysis of Mercury(II) bis(D-gluconate) in various matrices.

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